4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline CAS number
4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline CAS number
An In-depth Technical Guide to 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline
Abstract
This technical guide provides a comprehensive overview of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline, a triarylamine derivative with significant potential in materials science and organic synthesis. The document details the compound's core identification, physicochemical properties, synthetic methodologies, characteristic reactivity, and prospective applications, particularly in the field of organic electronics. Safety and handling protocols are also discussed, grounded in the known hazards of related aromatic nitro and amine compounds. This guide is intended for researchers, chemists, and materials scientists engaged in the development of novel organic functional materials.
Compound Identification and Core Properties
4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline is an organic compound characterized by a central nitrogen atom bonded to three distinct substituted phenyl rings: two methoxy-substituted rings and one nitro-substituted ring.[1] This substitution pattern creates a molecule with unique electronic properties, stemming from the interplay between the electron-donating methoxy groups and the electron-withdrawing nitro group.
| Property | Value | Source |
| CAS Number | 20440-91-9 | [1] |
| Molecular Formula | C₂₀H₁₈N₂O₄ | [1] |
| Molecular Weight | 350.37 g/mol | [1] |
| IUPAC Name | 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)benzenamine | N/A |
| InChI Key | IRTXFNPBVZYVOU-UHFFFAOYSA-N | [1] |
| Class | Triarylamine Derivative | [1] |
Synthesis and Mechanism
The synthesis of asymmetrically substituted triarylamines like 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline is typically achieved through modern cross-coupling reactions. Palladium-catalyzed methods, such as the Buchwald-Hartwig amination or the Suzuki-Miyaura cross-coupling, are common strategies.[1] A plausible and efficient synthetic route involves a sequential N-arylation strategy.
Experimental Protocol: Sequential Buchwald-Hartwig Amination
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Step 1: Synthesis of the Secondary Amine Intermediate.
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To a reaction vessel under an inert atmosphere (e.g., Argon), add 4-nitroaniline, one equivalent of 4-iodoanisole (1-iodo-4-methoxybenzene), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous solvent like toluene.
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Heat the reaction mixture at 80-110 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture, filter to remove inorganic salts, and purify the resulting secondary amine, 4-methoxy-N-(4-nitrophenyl)aniline, using column chromatography.
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Step 2: Synthesis of the Final Triarylamine Product.
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In a separate reaction vessel under an inert atmosphere, combine the purified secondary amine from Step 1, a second equivalent of 4-iodoanisole, and a fresh charge of palladium catalyst, ligand, and base in toluene.
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Heat the mixture under reflux and monitor for the consumption of the starting amine.
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After the reaction is complete, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
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Purify the final product, 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline, via recrystallization or column chromatography to yield the desired compound.
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Caption: Generalized workflow for the two-step synthesis of the target compound.
Chemical Reactivity and Transformations
The functional groups present in the molecule dictate its chemical reactivity. The nitro group, methoxy groups, and the aromatic rings are all sites for potential chemical transformations.[1]
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Reduction of the Nitro Group: The nitro group (-NO₂) is readily reduced to an amine group (-NH₂) using various reducing agents, such as hydrogen gas with a palladium catalyst (Pd/C) or tin(II) chloride.[1] This transformation is fundamental for converting the compound into its triamino analogue, which can serve as a monomer for polymer synthesis or as a building block for other complex molecules.
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Oxidation of Methoxy Groups: The methoxy groups (-OCH₃) can be oxidized under strong conditions to form aldehydes or carboxylic acids, though this may also affect other parts of the molecule.[1]
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Electrophilic Aromatic Substitution: The electron-rich, methoxy-substituted phenyl rings are susceptible to electrophilic substitution reactions like halogenation or nitration.[1] The positions ortho and para to the activating groups are the most likely sites of reaction.
Caption: Key chemical transformations of the title compound.
Potential Applications in Materials Science
Triphenylamine (TPA) and its derivatives are a cornerstone class of materials in organic electronics due to their excellent hole-transport capabilities, high stability, and tunable photophysical properties.[2][3] While specific application data for 20440-91-9 is limited, its structure strongly suggests its utility in several advanced applications.
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Organic Light-Emitting Diodes (OLEDs): TPA derivatives are widely used as hole-transport layer (HTL) materials in OLEDs.[4] The central nitrogen atom's lone pair of electrons facilitates the movement of positive charge carriers (holes) from the anode to the emissive layer. The asymmetric electronic nature of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline could be leveraged to fine-tune energy levels for efficient charge injection and transport in OLED devices.[5][6]
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Perovskite Solar Cells (PSCs): Similar to their role in OLEDs, TPA-based polymers and small molecules are employed as hole-transport materials in PSCs, contributing to the high efficiency and stability of these next-generation solar devices.[3]
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Fluorescent Probes: The inherent fluorescence of many TPA derivatives allows them to be used as molecular sensors and probes.[2] The "push-pull" electronic structure (electron-donating methoxy groups and electron-withdrawing nitro group) can lead to interesting photophysical properties, such as solvatochromism, making the compound potentially sensitive to its local environment.
Caption: Conceptual role in a multilayer OLED device structure.
Safety and Handling
No specific safety data sheet (SDS) for 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline was found. Therefore, a conservative approach based on the hazards of its constituent functionalities (aromatic amines and nitro compounds) is mandatory. Compounds like 4-methoxyaniline are classified as fatal if swallowed, inhaled, or in contact with skin.[7]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile, tested to EN 374), safety goggles with side shields, and a lab coat.[7]
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Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8] Avoid all contact with skin, eyes, and clothing.
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First Aid:
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Skin Contact: Immediately wash off with soap and plenty of water while removing contaminated clothing.[9]
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Eye Contact: Rinse cautiously with water for several minutes.[7]
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Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[8]
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Ingestion: Rinse mouth and seek immediate medical attention.[7]
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Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline (CAS No. 20440-91-9) is a specialized triarylamine derivative with a compelling molecular structure for advanced applications. Its synthesis is accessible through modern catalytic cross-coupling reactions. The compound's electronic asymmetry suggests significant potential as a functional material in organic electronics, particularly in OLEDs and solar cells. Due to the inherent hazards associated with aromatic nitroamines, strict adherence to safety protocols is essential during its handling and use.
References
- 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline - Benchchem.
- Triphenylamine-based small-molecule fluorescent probes - Analytical Methods (RSC Publishing).
- Polymers based on triphenylamine: synthesis, properties, and applications - ResearchG
- OLED - Wikipedia.
- Triphenylamine/Tetraphenylethylene Substituted 4-Thieno[3,2-b]thiophen-3-ylbenzonitriles: Synthesis, Photophysical-Electronic Properties, and Applications - ResearchG
- Triphenylamine/Tetraphenylethylene Substituted 4-Thieno[3,2-b]thiophen-3-ylbenzonitriles: Synthesis, Photophysical-Electronic Properties, and Applications - ACS Public
- Safety D
- SAFETY D
- SAFETY D
Sources
- 1. benchchem.com [benchchem.com]
- 2. Triphenylamine-based small-molecule fluorescent probes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. OLED - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
